1,3-Dimethoxy-3-methylbutane
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Overview
Description
1,3-Dimethoxy-3-methylbutane: is an organic compound with the molecular formula C7H16O2 . It is a branched ether, characterized by the presence of two methoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-3-methylbutane can be synthesized through the reaction of isobutylene and methylal . This reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of isobutane to form tert-butyl hydroperoxide , followed by its reaction with methanol under acidic conditions to produce methylal . The methylal then reacts with isobutylene to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form methanol and 3-methyl-2-butanone .
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Acid Catalysts: Used in hydrolysis and substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products:
- Various carbonyl compounds from oxidation.
Methanol: and 3-methyl-2-butanone from hydrolysis.
Scientific Research Applications
1,3-Dimethoxy-3-methylbutane has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives may be explored for potential biological activity.
Industry: It is used in the production of isoprene , a key monomer in the manufacture of synthetic rubber.
Mechanism of Action
The mechanism by which 1,3-dimethoxy-3-methylbutane exerts its effects involves the interaction of its methoxy groups with various reagents. For example, during hydrolysis, the methoxy groups are protonated and subsequently replaced by hydroxyl groups, leading to the formation of methanol and a carbonyl compound . The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used.
Comparison with Similar Compounds
- 1,1-Dimethoxy-3-methylbutane
- 1,1-Diethoxy-3-methylbutane
- 3-Methyl-2-butanone
Comparison: 1,3-Dimethoxy-3-methylbutane is unique due to the presence of two methoxy groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. For instance, 1,1-dimethoxy-3-methylbutane has similar structural features but differs in the position of the methoxy groups, leading to different reactivity patterns 1,1-diethoxy-3-methylbutane has ethoxy groups instead of methoxy groups, which can affect its solubility and reactivity 3-Methyl-2-butanone is a ketone and thus exhibits different chemical behavior compared to ethers .
Properties
Molecular Formula |
C7H16O2 |
---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,3-dimethoxy-3-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-7(2,9-4)5-6-8-3/h5-6H2,1-4H3 |
InChI Key |
QFZHLUALUIUUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC)OC |
Origin of Product |
United States |
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